

biological activity of 6-Methoxy-2-methylbenzothiazole derivatives

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Compound of Interest

Compound Name: **6-Methoxy-2-methylbenzothiazole**

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An In-Depth Technical Guide to the Biological Activities of **6-Methoxy-2-methylbenzothiazole** Derivatives

Abstract

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit. The incorporation of a 6-methoxy group and a 2-methyl (or substituted methyl) group has been a focal point of research, leading to the discovery of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of **6-methoxy-2-methylbenzothiazole** derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. It synthesizes quantitative data from various studies, details key experimental methodologies, and visualizes the underlying mechanisms and workflows to serve as a vital resource for researchers, scientists, and professionals in drug development.

Anticancer and Antiproliferative Activity

Derivatives of **6-methoxy-2-methylbenzothiazole** have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The substitution at the 2-position of the benzothiazole ring is crucial for this activity, with various aryl, amino, and heterocyclic moieties leading to compounds with significant antiproliferative effects.^{[1][2]} Studies have shown that these compounds can modulate key signaling pathways involved in cancer progression and induce apoptosis.^[2]

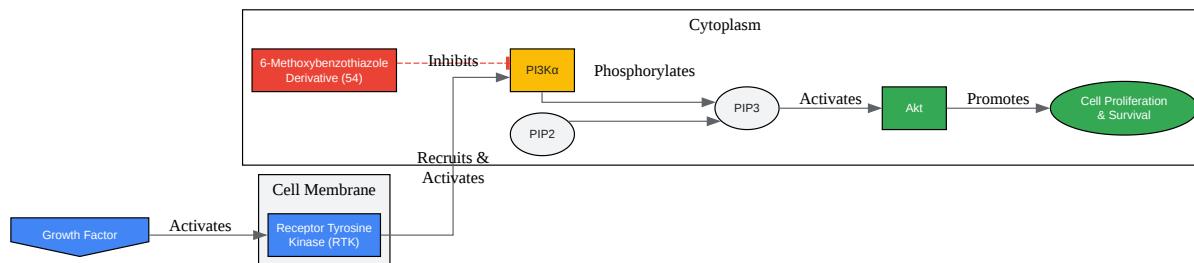
The structure-activity relationship (SAR) studies reveal that the presence of the 6-methoxy group often enhances anticancer potency.^{[3][4]} For instance, certain 2-aminobenzothiazole derivatives bearing a 6-methoxy group showed greater inhibitory effects compared to analogues with a chloro-substituent.^[2] These compounds have been identified as potent inhibitors of critical cancer-related enzymes such as Focal Adhesion Kinase (FAK), PI3K α , and VEGFR-2.^[2]

Quantitative Data: Anticancer Activity

Compound/Derivative Class	Target Cell Line	IC50 (µM)	Reference
Substituted phenylamino based methoxybenzothiazole (68)	HeLa	0.5 ± 0.02	[3][4]
Substituted phenylamino based methoxy methylbenzothiazole (69)	HeLa	0.6 ± 0.29	[3][4]
Methoxybenzamide benzothiazole (41)	Various	1.1 - 8.8	[3][4]
2-aminobenzothiazole with 1,3,4-oxadiazole (24)	C6 (rat glioma)	4.63 ± 0.85	[2]
2-aminobenzothiazole with 1,3,4-oxadiazole (24)	A549 (lung)	39.33 ± 4.04	[2]
2-aminobenzothiazole derivative (13)	HCT116 (colon)	6.43 ± 0.72	[2]
2-aminobenzothiazole derivative (13)	A549 (lung)	9.62 ± 1.14	[2]
2-aminobenzothiazole derivative (13)	A375 (melanoma)	8.07 ± 1.36	[2]
6-ammonium-2-(2-hydroxyphenyl)benzothiazole (5f)	HeLa	Submicromolar	[5]
6-ammonium-2-(2-methoxyphenyl)benzothiazole (6f)	HeLa	Submicromolar	[5]

Signaling Pathway: PI3K Inhibition

Many 6-methoxybenzothiazole derivatives exert their anticancer effects by inhibiting key kinase signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.



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Caption: PI3K/Akt signaling pathway and the inhibitory action of a potent benzothiazole derivative.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents. **6-methoxy-2-methylbenzothiazole** derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.^[6] SAR studies have indicated that substitutions at different positions on the benzothiazole core can significantly modulate antibacterial potency.^[7] For example, the presence of 4-chloro, 4-methoxy, or 6-nitro groups on the benzothiazole moiety was found to enhance antibacterial activity.^[7]

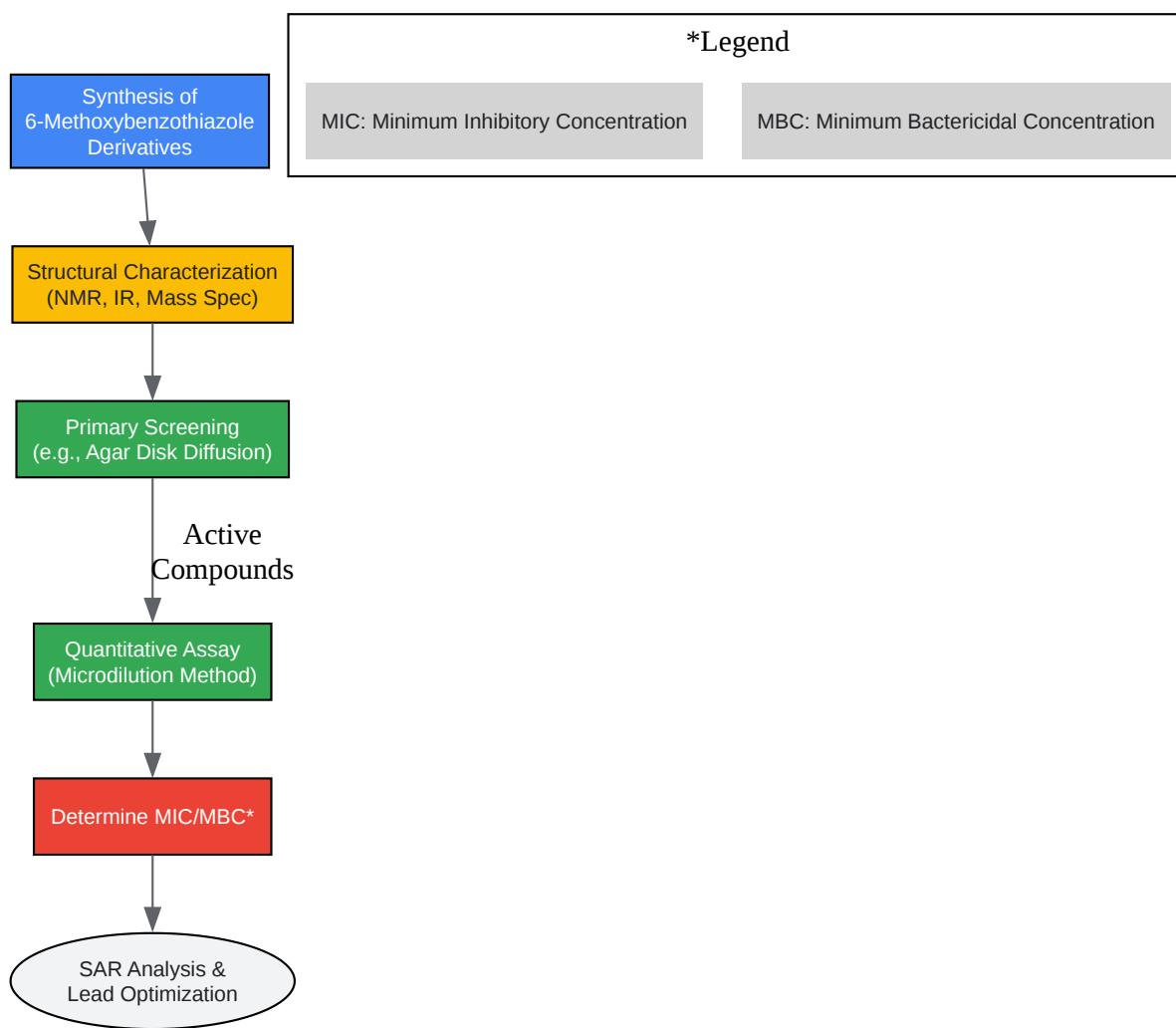
Quantitative Data: Antimicrobial Activity

Compound/Derivative Class	Target Microorganism	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
4-methoxy substituted benzothiazole conjugate (72b)	S. aureus	6.25	-	[7]
4-methoxy substituted benzothiazole conjugate (72b)	E. coli	6.25	-	[7]
Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104)	Gram-positive strains	0.0156 - 0.25	-	[7]
Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety (104)	Gram-negative strains	1 - 4	-	[7]
Methoxy substituted benzothiazole (K-03)	S. typhi	Potent activity	-	[8]
Methoxy substituted benzothiazole (K-05)	S. typhi	Potent activity	-	[8]
Benzamide-linked	S. aureus	-	40.3 ± 0.6	[9]

benzothiazole
conjugate

Experimental Workflow: Antimicrobial Screening

The discovery and evaluation of new antimicrobial agents follow a structured workflow, from initial synthesis to the determination of potency.



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Caption: Standard experimental workflow for the screening of novel antimicrobial compounds.

Neuroprotective and Enzyme Inhibitory Activity

Recent studies have highlighted the potential of benzothiazole derivatives in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[\[10\]](#)[\[11\]](#) A key target in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels and provide neuroprotection. Several 2-methylbenzothiazole derivatives, including those with a 6-methoxy or related hydroxy group, have been identified as highly potent and selective MAO-B inhibitors.[\[12\]](#)[\[13\]](#)

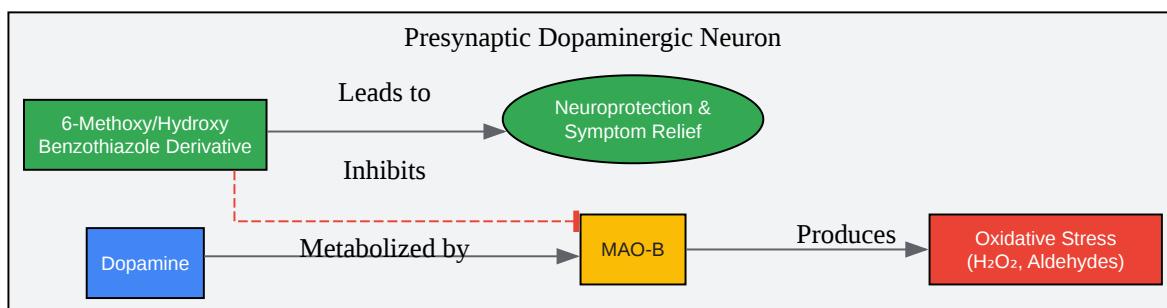
The parent compound, **6-methoxy-2-methylbenzothiazole**, has also been identified as an inhibitor of hepatic microsomal enzymes like aryl hydrocarbon hydroxylase.

Quantitative Data: MAO-B Inhibition

Compound/Derivative Class	Target Enzyme	IC50	Reference
2-methylbenzo[d]thiazole derivative (4d)	MAO-B	0.0046 μM (4.6 nM)	[12]
2-methylbenzo[d]thiazole derivative (5c)	MAO-B	0.0056 μM (5.6 nM)	[12]
2-methylbenzo[d]thiazole derivative (5e)	MAO-B	0.0054 μM (5.4 nM)	[12]
6-hydroxybenzothiazol-2-carboxamide (30)	MAO-B	41 nM	[11]
6-hydroxybenzothiazol-2-carboxamide (40)	MAO-B	11 nM	[11]

Signaling Pathway: MAO-B Inhibition for Neuroprotection

Inhibition of MAO-B in the brain prevents the breakdown of dopamine, a key neurotransmitter, thereby alleviating symptoms of Parkinson's disease and reducing the production of neurotoxic byproducts.



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Caption: Mechanism of neuroprotection via MAO-B inhibition by benzothiazole derivatives.

Anti-inflammatory Activity

Some derivatives of 6-methoxybenzothiazole have also been screened for anti-inflammatory properties. For example, a hydrazino derivative of 2-amino-6-methoxybenzothiazole was found to be potent in suppressing hemolysis in an in vitro anti-inflammatory study, indicating its potential to stabilize red blood cell membranes.[14]

Experimental Protocols

This section provides generalized methodologies for key experiments involved in the synthesis and evaluation of **6-methoxy-2-methylbenzothiazole** derivatives, based on common laboratory practices.

Protocol 5.1: General Synthesis of 2-Amino-6-methoxybenzothiazole Derivatives

- Thiocyanation: Dissolve p-anisidine (a 4-methoxyaniline precursor) in a suitable solvent like glacial acetic acid.
- Add potassium thiocyanate (KSCN) to the solution.
- Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise while stirring.
- Continue stirring for several hours at room temperature to complete the cyclization reaction, forming the 2-amino-6-methoxybenzothiazole core.
- Derivatization: The resulting 2-amino-6-methoxybenzothiazole can be further reacted. For example, condensation with a substituted benzoyl chloride in a solvent like dry acetone can yield substituted nitrobenzamides.^[8]
- Purification: The final product is typically isolated by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol).^{[8][15]}

Protocol 5.2: In Vitro Anticancer Assay (MTT Assay)

- Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

- Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5.3: Antibacterial Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., *S. aureus*, *E. coli*) equivalent to a 0.5 McFarland standard.
- Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[\[16\]](#)

Conclusion

6-Methoxy-2-methylbenzothiazole and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. They exhibit a broad spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data consistently show high potency, often in the micromolar to nanomolar range. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design and optimization of new therapeutic candidates. Further investigation is warranted to fully explore the clinical potential of this important chemical scaffold.

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